molecular formula C11H11F2N3 B2788677 (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1249710-14-2

(2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2788677
CAS No.: 1249710-14-2
M. Wt: 223.227
InChI Key: BMXKPFBLESVBPY-UHFFFAOYSA-N
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Description

The compound “(2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . This compound also contains a difluorophenyl group, which includes a phenyl ring substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a difluorophenyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The difluorophenyl group contains a phenyl ring substituted with two fluorine atoms .

Properties

IUPAC Name

(2,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)8-3-2-7(12)6-9(8)13/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXKPFBLESVBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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